molecular formula C15H13BrN2OS2 B2995847 (E)-5-bromo-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 865545-36-4

(E)-5-bromo-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No. B2995847
CAS RN: 865545-36-4
M. Wt: 381.31
InChI Key: IVWSFRBMSMDSAI-BMRADRMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives are known to have various biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .


Synthesis Analysis

While specific synthesis information for this compound is not available, related compounds, such as 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines, are synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

Scientific Research Applications

Photodynamic Therapy Applications

A study highlights the synthesis and characterization of new zinc phthalocyanine derivatives with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups containing Schiff base, showing potential for photodynamic therapy applications in cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers for treating cancer (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Antimicrobial Agents

Another research focused on the synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their 2-alkoxy derivatives, exploring their potential as antifungal agents. This study provides insights into the structural modifications of thiophene and thiazole derivatives to enhance their antimicrobial efficacy (B. Narayana et al., 2004).

Antibacterial Agents

Research on novel analogs of benzothiazole substituted pyrazol-5-ones revealed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds exhibit antibacterial activity at non-cytotoxic concentrations, suggesting their potential use as novel antibacterial agents (M. Palkar et al., 2017).

Anticancer Activity

A study on novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents showed high COX-2 inhibitory activity, analgesic, and anti-inflammatory activity. These compounds were synthesized and screened for their potential as anticancer agents, highlighting the versatility of thiophene derivatives in drug development (A. Abu‐Hashem et al., 2020).

Heterocyclic Synthesis

Research into thiophenylhydrazonoacetates in heterocyclic synthesis provided insights into the reactivity of these compounds towards various nitrogen nucleophiles, yielding a range of heterocyclic derivatives. This study explores the synthetic versatility of thiophene derivatives in creating pharmacologically active compounds (R. Mohareb et al., 2004).

properties

IUPAC Name

5-bromo-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2OS2/c1-8-4-5-10-13(9(8)2)18(3)15(21-10)17-14(19)11-6-7-12(16)20-11/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWSFRBMSMDSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=NC(=O)C3=CC=C(S3)Br)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-bromo-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.